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molecular formula C8H10BrNO2 B8775761 4-Bromo-5-(methoxymethoxy)-2-methylpyridine

4-Bromo-5-(methoxymethoxy)-2-methylpyridine

Cat. No. B8775761
M. Wt: 232.07 g/mol
InChI Key: YXXNGMMCDPRBML-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

A solution of 1000 mg (6.53 mmol) 5-methoxymethoxy-2-methyl-pyridine (J.-P. Behr et al. Bioorg. Med. Chem. Lett. 2003, 13(10), 1713) in 10 mL THF was cooled to −78° C., where 4.03 mL (6.85 mmol) t-BuLi (1.7M solution in pentane) was added. The resulting mixture was stirred under argon for 1 h, then 2.126 g (6.53 mmol) 1,2-dibromotetrachloroethane (in 5 mL THF) was added. Stirring was continued for 1 h at −78° C. and the reaction mixture was warmed to rt. Saturated NH4Cl solution was added and the aqueous mixture was extracted with EtOAc (2×). The combined organic layers were washed with H2O and brine, dried (MgSO4) and filtered. The filtrate was concentrated in vacuo to leave a residue that was purified on silica gel (EtOAc/hexane=1:1) to afford 920 mg of the title compound as an oil. LCMS: tR=0.29 min, M+H=232 (79Br), 234 (81Br) (method J).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.03 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[N:9][CH:10]=1.[Li]C(C)(C)C.[Br:17]C(Cl)(Cl)C(Cl)(Cl)Br.[NH4+].[Cl-]>C1COCC1>[Br:17][C:6]1[C:5]([O:4][CH2:3][O:2][CH3:1])=[CH:10][N:9]=[C:8]([CH3:11])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
COCOC=1C=CC(=NC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.03 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
BrC(C(Br)(Cl)Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under argon for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 h at −78° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a residue that
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (EtOAc/hexane=1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=NC=C1OCOC)C
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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